Isobutyl phenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNUYWHIJSKABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291848 | |
| Record name | Isobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-75-6 | |
| Record name | (2-Methylpropoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 78718 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl phenyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Isobutyl Phenyl Ether and Its Structural Analogs
Classical and Modern Williamson Ether Synthesis Protocols
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains the most fundamental and widely used method for preparing ethers. masterorganicchemistry.com The reaction typically involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. masterorganicchemistry.com For the synthesis of isobutyl phenyl ether, this involves reacting sodium phenoxide with an isobutyl halide.
The yield and efficiency of the Williamson synthesis for this compound are highly dependent on the optimization of reaction parameters. Classical approaches involve the reaction of sodium phenoxide with isobutyl bromide under reflux conditions. orgsyn.org Typical yields for this synthesis range from 60% to 85%, influenced by factors such as solvent, temperature, and the stoichiometry of the reagents. orgsyn.org
Modern advancements have introduced several improvements to this classical protocol. The use of phase-transfer catalysts (PTCs), such as tetrabutylammonium (B224687) bromide, is a key development, particularly for industrial applications. orgsyn.org PTCs facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, increasing reaction rates and often allowing for milder conditions. orgsyn.org
The choice of solvent is critical. While traditional syntheses often use the parent alcohol as the solvent (e.g., ethanol), polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) are known to accelerate SN2 reactions by effectively solvating the cation while leaving the nucleophile relatively free. masterorganicchemistry.com
Furthermore, green chemistry principles have led to the exploration of more environmentally benign reaction media. Ionic liquids have emerged as promising solvents and promoters for Williamson synthesis. organic-chemistry.org They offer advantages such as negligible vapor pressure, thermal stability, and the ability to be recycled. organic-chemistry.org Studies have shown that using certain ionic liquids can lead to high yields of phenolic ethers at room temperature. organic-chemistry.org Additionally, the use of combined microwave and ultrasound irradiation has been shown to be an efficient, solvent-free, and ecologically valuable route for ether preparation, often eliminating the need for phase-transfer catalysts.
| Method | Reagents | Solvent | Temperature (°C) | Catalyst/Promoter | Typical Yield (%) | Reference(s) |
| Classical Williamson | Sodium Phenoxide, Isobutyl Bromide | Ethanol or THF | 80–120 | None | 60–85 | orgsyn.org |
| Phase-Transfer Catalysis | Phenol (B47542), Alkyl Halide, Base | Biphasic (e.g., CH₂Cl₂/H₂O) | Room Temp. | Tetrabutylammonium salt | High | orgsyn.orgorganic-chemistry.org |
| Ionic Liquid-Promoted | Phenol, Alkyl Halide, Base | [bmim]Br | Room Temp. | Ionic Liquid | High (80-95) | organic-chemistry.orgorganic-chemistry.org |
| Microwave/Ultrasound | Phenol, Alkyl Halide, Base | Solvent-free | N/A | MW/US Irradiation | High |
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Aryl Ethers.
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com A key feature of the SN2 reaction is the backside attack of the nucleophile on the electrophilic carbon, which leads to an inversion of stereochemistry at that center. masterorganicchemistry.com
If a chiral alkyl halide is used, the resulting ether will have the opposite configuration at the stereocenter. For the synthesis of this compound from phenol and isobutyl bromide, this consideration is not directly applicable as isobutyl bromide is an achiral molecule. However, this principle is crucial when synthesizing structural analogs with chiral alkyl groups. For instance, the reaction of a phenoxide with (R)-2-bromobutane would yield (S)-sec-butyl phenyl ether.
The SN2 mechanism also dictates the choice of reactants. The reaction is most efficient with primary alkyl halides, like isobutyl bromide. Secondary alkyl halides can also be used, but they are more prone to a competing E2 elimination reaction, which forms an alkene as a byproduct. Tertiary alkyl halides almost exclusively undergo elimination and are therefore not suitable for preparing ethers via the Williamson synthesis.
Catalytic Approaches to Aryl Alkyl Ether Synthesis
While the Williamson synthesis is robust, its reliance on stoichiometric strong bases and sometimes harsh conditions has driven the development of catalytic alternatives. Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming C-O bonds.
Several catalytic systems, primarily based on copper and palladium, have been developed for the synthesis of aryl alkyl ethers.
Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for forming C-O bonds, typically by coupling an aryl halide with an alcohol or phenol. organic-chemistry.orgorganic-chemistry.org Traditional Ullmann conditions are often harsh, requiring high temperatures (>210 °C) and stoichiometric amounts of copper. organic-chemistry.org Modern protocols have significantly improved the reaction's scope and mildness through the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands, such as N,N-dimethylglycine or various diamines, which stabilize the copper catalyst and facilitate the reaction at lower temperatures (e.g., 110 °C). organic-chemistry.org The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org
Buchwald-Hartwig Etherification: The palladium-catalyzed Buchwald-Hartwig amination has been successfully adapted for ether synthesis, allowing for the coupling of aryl halides (including less reactive chlorides) with alcohols. organic-chemistry.orggoogle.com These reactions employ a palladium catalyst, a phosphine-based ligand, and a base. google.com The development of sterically hindered and electron-rich biaryl phosphine (B1218219) ligands has been critical to the success of this methodology, enabling the formation of aryl ethers under relatively mild conditions and with broad functional group tolerance. google.com
Chan-Lam Coupling: The Chan-Lam coupling reaction provides another copper-catalyzed route to aryl ethers, using aryl boronic acids as the aryl source instead of aryl halides. google.comnih.gov This reaction is often performed with a copper salt, such as Cu(OAc)₂, and can proceed at room temperature in the presence of air as the oxidant. google.comnih.gov The reaction is highly versatile, tolerating a wide range of functional groups on both the phenol and the aryl boronic acid. google.com
| Reaction | Catalyst System | Aryl Source | Key Features | Reference(s) |
| Ullmann Condensation | Cu(I) salts (e.g., CuI) + Ligand (e.g., N,N-dimethylglycine) | Aryl Halide | Improved with ligands; milder than classical conditions. | organic-chemistry.orgorganic-chemistry.org |
| Buchwald-Hartwig | Pd(0) or Pd(II) + Phosphine Ligand (e.g., biarylphosphines) | Aryl Halide/Triflate | Broad scope, high functional group tolerance, couples aryl chlorides. | organic-chemistry.orggoogle.comgoogle.com |
| Chan-Lam Coupling | Cu(II) salts (e.g., Cu(OAc)₂) | Aryl Boronic Acid | Mild conditions (often room temp, open to air), uses boronic acids. | google.comnih.gov |
Table 2: Comparison of Major Catalytic Methods for Aryl Alkyl Ether Synthesis.
The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of ether synthesis, this has led to significant innovations.
Micellar Catalysis: Performing organic reactions in water is a primary goal of green chemistry. Micellar catalysis utilizes surfactants to form nanomicelles in water, creating a hydrophobic core that can solubilize organic reactants and facilitate reactions. nih.gov This technique has been successfully applied to palladium-catalyzed aminations of allylic ethers in water at room temperature, demonstrating a promising green alternative to traditional organic solvents. nih.gov The use of specially designed surfactants can remove the need for organic solvents entirely, simplify product workup, and allow for catalyst recycling.
Alternative Solvents: As mentioned previously, ionic liquids have been employed as recyclable, non-volatile solvents for the Williamson ether synthesis. organic-chemistry.org Their unique properties can enhance reaction rates and in some cases, the ionic liquid itself can act as a promoter, eliminating the need for a separate phase-transfer catalyst. organic-chemistry.org
Regioselective Functionalization Strategies
The synthesis of substituted aryl ethers often requires controlling the position of alkylation on an aromatic ring bearing multiple hydroxyl groups. For instance, in the synthesis of an isobutyl ether of a dihydroxybenzene like catechol, resorcinol (B1680541), or hydroquinone, regioselectivity is paramount to avoid the formation of mixtures of mono- and di-etherified products.
The selective O-alkylation of one phenolic hydroxyl group in the presence of others is a significant challenge due to the similar pKa values of the hydroxyl groups. Several strategies have been developed to achieve this control:
Protecting Groups: A classical approach involves selectively protecting one or more hydroxyl groups, performing the etherification on the unprotected group, and then deprotecting. For example, the catechol group in flavonoids like quercetin (B1663063) can be selectively protected as a diphenylmethylene ketal. Subsequent alkylation of other hydroxyl groups can then be performed, followed by selective deprotection of the ketal via hydrogenolysis to restore the catechol moiety. whiterose.ac.uk
Control of Reaction Conditions: In some cases, regioselectivity can be achieved by carefully controlling reaction conditions such as the base, solvent, and temperature. The relative acidity of the different hydroxyl groups can be exploited. For example, in resorcinol (1,3-dihydroxybenzene), the two hydroxyl groups have slightly different acidities, which can sometimes be leveraged for selective mono-alkylation under carefully controlled basic conditions.
Catalyst-Directed Functionalization: Certain catalysts can direct alkylation to a specific position. For example, aluminum phenoxide catalysts have been shown to favor ortho-alkylation of phenols with alkenes. google.com While this is a C-alkylation, similar principles of catalyst-substrate interaction can be applied to achieve regioselective O-alkylation.
A patent describes the synthesis of 4-isobutylresorcinol, a structural analog where the isobutyl group is attached to the carbon skeleton, but the principles of controlling substitution on a di-functional ring are relevant. nih.gov The challenge in direct regioselective O-alkylation often lies in the subtle electronic and steric differences between the hydroxyl groups. For dihydroxybenzenes, direct alkylation often leads to a statistical mixture of products, making protection strategies or more advanced catalytic methods necessary for high regioselectivity.
Aromatic Substitution Reactions for this compound Precursors
The preparation of precursors for this compound and its analogs often involves electrophilic aromatic substitution (EAS) reactions to introduce the isobutyl group or other functionalities onto a benzene (B151609) ring. libretexts.org These reactions proceed via a two-step mechanism involving the initial attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org A subsequent deprotonation step restores the ring's aromaticity. libretexts.org
A primary method for introducing an alkyl group like isobutyl onto a benzene ring is the Friedel-Crafts alkylation . This reaction typically employs an alkyl halide (e.g., 1-chloro-2-methylpropane) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pressbooks.pub However, a significant challenge in the Friedel-Crafts alkylation with primary halides like isobutyl chloride is the potential for carbocation rearrangement. The initially formed primary isobutyl carbocation can undergo a hydride shift to form the more stable tertiary-butyl carbocation, leading to the formation of tert-butylbenzene (B1681246) as a major byproduct. pressbooks.pub
To circumvent this rearrangement and ensure the formation of the desired isobutylphenyl structure, a two-step alternative via Friedel-Crafts acylation is often employed. This involves reacting the aromatic substrate with an acyl halide (e.g., isobutyryl chloride) or anhydride, which forms a stable acylium ion that does not rearrange. The resulting ketone, such as 4-isobutylacetophenone, can then be reduced to the desired isobutyl group through methods like the Clemmensen or Wolff-Kishner reduction. This acylation-reduction sequence is a more reliable method for introducing straight-chain or specific branched alkyl groups onto an aromatic ring. google.com
The nature of the substituents already present on the aromatic ring significantly influences the rate and regioselectivity of these reactions. masterorganicchemistry.com Activating groups, which donate electron density to the ring (e.g., hydroxyl, alkoxy), increase the reaction rate and direct the incoming electrophile to the ortho and para positions. masterorganicchemistry.com Conversely, deactivating groups, which withdraw electron density (e.g., nitro, carbonyl), slow the reaction and direct substitution to the meta position. pressbooks.pub This directing effect is crucial when synthesizing more complex structural analogs of this compound.
Table 1: Overview of Electrophilic Aromatic Substitution for Precursor Synthesis
| Reaction Type | Electrophile | Typical Catalyst | Primary Product Example (from Benzene) | Key Considerations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Isobutyl Chloride | AlCl₃ | Isobutylbenzene (B155976) / tert-Butylbenzene | Prone to carbocation rearrangement, leading to isomeric byproducts. pressbooks.pub |
| Friedel-Crafts Acylation | Isobutyryl Chloride | AlCl₃ | Isobutyrophenone | No rearrangement occurs; requires subsequent reduction to form the alkyl group. google.com |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | H₂SO₄ | Nitrobenzene | Introduces a strongly deactivating, meta-directing nitro group. masterorganicchemistry.com |
| Halogenation | Br⁺ or Cl⁺ (from Br₂/FeBr₃ or Cl₂/AlCl₃) | FeBr₃ or AlCl₃ | Bromobenzene or Chlorobenzene | Introduces a deactivating but ortho-, para-directing halogen. masterorganicchemistry.com |
Targeted Alkylation and Arylation Methods
Once the appropriately substituted phenol or aryl halide precursor is obtained, the crucial ether bond is formed. This can be achieved through classical nucleophilic substitution or more modern metal-catalyzed cross-coupling reactions.
Williamson Ether Synthesis
The most traditional and direct route to alkyl aryl ethers like this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the S_N2 displacement of a halide from an alkyl halide by a phenoxide ion. masterorganicchemistry.com The phenoxide is typically generated in situ by treating a phenol with a strong base, such as sodium hydride (NaH). libretexts.org For the synthesis of this compound, the reaction between sodium phenoxide and isobutyl bromide is a common approach. To maximize the yield of the ether and minimize the competing E2 elimination reaction, it is crucial to use a primary alkyl halide (isobutyl halide) and a phenoxide, rather than an aryl halide and an alkoxide, as aryl halides are unreactive toward S_N2 reactions. masterorganicchemistry.com The use of phase-transfer catalysts can enhance reaction rates, particularly in biphasic systems, with reported yields improving to between 60-85%. researchgate.net
Ullmann Condensation
For the synthesis of structural analogs, particularly diaryl ethers, the Ullmann condensation is a well-established method. wikipedia.orgwikidoc.org This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or a phenol. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder in polar aprotic solvents like DMF or nitrobenzene. wikipedia.org Modern advancements have led to the development of catalytic systems using copper(I) salts (e.g., CuI) with ancillary ligands, such as N,N-dimethylglycine or various phenanthrolines. nih.govorganic-chemistry.org These modified procedures allow the reaction to proceed under much milder conditions (80–120°C) with catalytic amounts of copper, broadening the functional group tolerance and improving yields. nih.govorganic-chemistry.org This method can be applied to synthesize alkyl aryl ethers by coupling an aryl halide with an isobutoxide. organic-chemistry.org
Buchwald-Hartwig Cross-Coupling
A more recent and versatile alternative for C-O bond formation is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. organic-chemistry.orgwikipedia.org Initially developed for C-N bond formation, this methodology was successfully extended to the synthesis of aryl ethers. wikipedia.orgrsc.org The reaction couples aryl halides or triflates with alcohols and phenols, offering a significant improvement over the often harsh conditions of the Ullmann condensation. organic-chemistry.orgresearchgate.net The catalytic cycle involves a palladium(0) species and requires the use of specialized, bulky, electron-rich phosphine ligands (e.g., biarylphosphines) to facilitate the key steps of oxidative addition and reductive elimination. organic-chemistry.orgrsc.org The Buchwald-Hartwig method is distinguished by its mild reaction conditions, broad substrate scope, and high tolerance for various functional groups, making it a powerful tool for the synthesis of complex this compound analogs. wikipedia.orgrsc.org
Table 2: Comparison of Etherification Methodologies
| Method | Catalyst/Reagent | Substrates | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Base (e.g., NaH) | Phenol + Primary Alkyl Halide | Reflux in THF or Ethanol | Direct, cost-effective for simple alkyl aryl ethers. masterorganicchemistry.com | Limited to primary alkyl halides to avoid elimination; aryl halides are unreactive. masterorganicchemistry.com |
| Ullmann Condensation | Copper (CuI, Cu₂O) + Ligand | Aryl Halide + Alcohol/Phenol | 80-140°C in Toluene, DMF nih.govarkat-usa.org | Good for electron-poor aryl halides; less expensive catalyst than palladium. arkat-usa.org | Often requires high temperatures and specific ligands; can have limited substrate scope. wikipedia.orgnih.gov |
| Buchwald-Hartwig Coupling | Palladium complex + Phosphine Ligand | Aryl Halide/Triflate + Alcohol/Phenol | Room temp. to 110°C organic-chemistry.orgorganic-chemistry.org | Very mild conditions, broad substrate scope, high functional group tolerance. wikipedia.orgrsc.org | Catalyst and ligand can be expensive; requires inert atmosphere. rsc.org |
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanistic Pathways of Ether Cleavage
The cleavage of the ether bond in isobutyl phenyl ether is a significant reaction, proceeding through several distinct mechanistic routes depending on the conditions applied. Ethers are generally noted for their chemical stability, making the cleavage of the C-O bond a process that requires specific and often harsh conditions, such as the use of strong acids. longdom.org
The cleavage of ethers by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a cornerstone reaction. libretexts.org The process invariably begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). khanacademy.orgmasterorganicchemistry.com The subsequent pathway for bond scission is dictated by the structure of the alkyl group and the nature of the acid. libretexts.org
For this compound, an unsymmetrical ether, the cleavage occurs at the alkyl-oxygen bond because the phenyl-oxygen bond is stronger, and the formation of a phenyl cation is highly unfavorable. libretexts.orgyoutube.com The reaction, therefore, yields phenol (B47542) and an isobutyl halide.
SN2 Mechanism: The isobutyl group is a primary alkyl group, which would typically favor an SN2 pathway. In this mechanism, after protonation of the ether oxygen, the halide anion (e.g., Br⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the isobutyl group. longdom.orglibretexts.orgwikipedia.org This concerted step results in the formation of isobutyl bromide and phenol.
SN1 Mechanism: While the isobutyl group is primary, the use of strong acids and heat can promote an SN1 mechanism. libretexts.org Following protonation, the C-O bond can cleave to form phenol and a primary isobutyl carbocation. This primary carbocation is highly unstable and will immediately rearrange via a hydride shift to form the much more stable tertiary-butyl carbocation. youtube.com This tertiary carbocation is then attacked by the halide nucleophile to form tert-butyl halide. youtube.comwikipedia.org
E1 Mechanism: If a strong acid with a poorly nucleophilic conjugate base (like sulfuric acid or trifluoroacetic acid) is used, an E1 elimination pathway becomes competitive with SN1. libretexts.orglibretexts.orgvaia.com After the formation of the stable tertiary-butyl carbocation via rearrangement, instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon. youtube.com This results in the formation of isobutylene (B52900) (2-methylpropene) as a gaseous product, which is thermodynamically favorable, especially at elevated temperatures. youtube.com Phenol is the other product. youtube.comvaia.com
| Reaction Pathway | Key Intermediate | Major Products | Conditions Favoring Pathway |
| SN2 | [Protonated Ether-Halide Complex] | Isobutyl halide, Phenol | Strong nucleophilic acids (HBr, HI), lower temperatures. |
| SN1 | tert-Butyl carbocation (after rearrangement) | tert-Butyl halide, Phenol | Protic solvents, strong acids, conditions favoring carbocation stability. |
| E1 | tert-Butyl carbocation (after rearrangement) | Isobutylene, Phenol | High temperatures, strong acids with non-nucleophilic conjugate bases. |
The stability of this compound is compromised at elevated temperatures, leading to thermal degradation. Computational models using Density Functional Theory (DFT) estimate the bond dissociation energy (BDE) of the ether linkage to be approximately 340 kJ/mol. Experimental thermogravimetric analysis (TGA) indicates that the onset of decomposition for this compound begins at 220°C.
Studies on the thermal decomposition of the closely related n-butyl phenyl ether in shock tube experiments reveal that the primary reaction pathway is homolytic cleavage of the C-O bond. acs.org This process forms a phenoxy radical and an alkyl radical. acs.org A secondary molecular mechanism has also been identified, involving a direct 1,2-elimination to produce phenol and 1-butene. acs.org
Oxidative degradation, often initiated by radicals such as the hydroxyl radical (•OH), can also occur. For related diaryl ethers, it has been observed that the reaction readily proceeds via homolytic C–O scission, which produces aryl radicals. acs.org In the presence of oxygen, these intermediates can form peroxyl radicals, which may subsequently degrade into phenols and other ring-opened derivatives. acs.org
Catalytic hydrogenolysis is a chemical process that cleaves bonds using hydrogen gas (H₂) and a catalyst. For alkyl aryl ethers, this reaction typically breaks the Caryl-O bond to yield an arene and an alcohol. thieme-connect.de However, selectivity can be influenced by the catalyst and reaction conditions.
Various transition metal catalysts are effective for this transformation, with nickel-based systems being common. thieme-connect.de For instance, nickel particles deposited on a carbon support (Ni/C) have been shown to cleave the C-O bonds in complex diaryl ethers, which are model substrates for lignin (B12514952). thieme-connect.de Similarly, copper-doped porous metal oxides are used to catalyze the C-O bond hydrogenolysis in supercritical methanol (B129727), though these catalysts can also promote hydrogenation of the aromatic ring. researchgate.net
In the context of this compound, catalytic hydrogenolysis would be expected to cleave the ether linkage to produce phenol and isobutane. The reaction involves the catalytic activation of hydrogen and its subsequent attack on the ether bond.
| Catalyst System | Typical Products from Alkyl Phenyl Ethers | Relevant Findings |
| Nickel on Carbon (Ni/C) | Arene, Alcohol/Alkane | Effective for cleaving C-O bonds in lignin model compounds. thieme-connect.de |
| Copper-doped Porous Metal Oxides | Arene, Alcohol, Cycloalkane | Catalyzes C-O hydrogenolysis but can also lead to arene hydrogenation. researchgate.net |
| Ruthenium on Carbon (Ru/C) | Phenol, Alkane | Used in the degradation of lignin model compounds like 2-phenylethyl phenyl ether. ncsu.edu |
Reactivity of the Aromatic Moiety in this compound
The isobutoxy group significantly influences the reactivity of the attached phenyl ring, directing the outcomes of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The isobutoxy group (-O-isobutyl) is an alkoxy group, which acts as a strong activating group in electrophilic aromatic substitution. masterorganicchemistry.com The oxygen atom donates electron density to the aromatic ring through resonance (pi-donation), increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. masterorganicchemistry.com This activating influence is stronger than the inductive electron-withdrawing effect of the oxygen. As a result, this compound undergoes EAS reactions, such as nitration or Friedel-Crafts acylation, at a faster rate than benzene (B151609) itself. masterorganicchemistry.com The resonance stabilization directs incoming electrophiles to the ortho and para positions. A relevant example is the Friedel-Crafts acylation of isobutylbenzene (B155976), which primarily yields the para-substituted product, p-isobutylacetophenone. central.edulibretexts.org
Nucleophilic Aromatic Substitution (NAS): In contrast, the aromatic ring of this compound is highly unreactive toward nucleophilic aromatic substitution. masterorganicchemistry.com NAS reactions require the aromatic ring to be electron-poor, a condition typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN) on the ring. libretexts.orgpressbooks.pub The isobutoxy group is an electron-donating group, which deactivates the ring for nucleophilic attack. pressbooks.pub Therefore, substitution of a leaving group on the ring by a nucleophile does not readily occur, as the intermediate carbanion (Meisenheimer complex) would be destabilized. masterorganicchemistry.compressbooks.pub
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an alternative to traditional EAS reactions. In directed C-H functionalization, a directing group on the aromatic ring coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond, often at the ortho position. sigmaaldrich.com
For this compound, the ether oxygen atom can act as a directing group. Its lone pair of electrons can coordinate with a transition metal catalyst (e.g., palladium, rhodium), forming a metallacyclic intermediate. This conformation brings the catalyst into close proximity with one of the ortho C-H bonds, facilitating its cleavage and subsequent functionalization (e.g., arylation, alkenylation, or acylation). This approach provides high regioselectivity, avoiding the mixture of ortho and para isomers often seen in classical EAS. While many examples exist for directing groups like amides or phenols, the principle extends to ether-containing substrates. sigmaaldrich.comresearchgate.net This strategy represents a powerful tool for the selective modification of the aromatic core of this compound.
Transformations Involving the Isobutyl Side Chain
The isobutyl group, a branched alkyl substituent, presents several sites for potential chemical modification. These include the primary (C1 and the two methyl carbons) and tertiary (C2) carbon atoms, as well as the associated carbon-hydrogen bonds. The reactivity of this side chain is influenced by the adjacent ether linkage and the aromatic ring.
Selective oxidation of the isobutyl side chain of this compound could theoretically lead to the formation of alcohols, aldehydes, or carboxylic acids. In general, benzylic positions (carbons directly attached to an aromatic ring) are more susceptible to oxidation due to the stability of the resulting benzylic radical or cationic intermediates. However, in this compound, the benzylic carbon is part of the ether linkage (C-O-Ar), and the isobutyl group is attached to the oxygen atom, not directly to the phenyl ring. Therefore, the reactivity patterns differ from typical alkylbenzenes.
Oxidation of the isobutyl group itself, away from the influence of the phenyl ring, would target the C-H bonds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl chains, often leading to cleavage and formation of carboxylic acids. masterorganicchemistry.com For instance, the oxidation of alkylbenzenes with KMnO₄ typically results in the formation of benzoic acid, regardless of the alkyl chain length, as long as a benzylic hydrogen is present. masterorganicchemistry.com However, for this compound, such harsh conditions might also lead to the cleavage of the ether bond. More selective oxidation would be required to target the isobutyl group without disrupting the rest of the molecule. While metabolic (biochemical) oxidation of isobutyl groups is known, for example in the metabolism of ibuprofen (B1674241) where hydroxylation occurs at various positions on the isobutyl chain, specific chemical methods for the selective oxidation of the isobutyl side chain in this compound are not well-documented in the scientific literature. nih.gov
Similarly, the reduction of the isobutyl side chain is not a common transformation, as it is already a saturated alkyl group. Reduction reactions are more typically applied to functional groups like carbonyls or nitro groups. For instance, the reduction of a ketone on a phenyl ring to an alcohol or an alkane is a well-established process. masterorganicchemistry.comgoogle.com However, the saturated isobutyl group in this compound is generally inert to standard reduction conditions.
Carbonylation involves the introduction of a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) in the presence of a catalyst. This is a powerful tool for the synthesis of aldehydes, ketones, and carboxylic acids. Carboxylation is a specific type of carbonylation where a carboxylic acid or carboxylate group is introduced, typically using carbon dioxide (CO₂) or a related reagent.
The scientific literature contains extensive research on the carbonylation and carboxylation of substrates containing the p-isobutylphenyl moiety, primarily driven by the commercial synthesis of the non-steroidal anti-inflammatory drug, ibuprofen. google.comresearchgate.net These reactions typically start from precursors like 1-(4-isobutylphenyl)ethanol (B131453) or 4-isobutylacetophenone, where the carbonylation or carboxylation occurs at the benzylic position to form the propionic acid side chain of ibuprofen. researchgate.net
However, there is a notable lack of specific studies on the carbonylation or carboxylation of the isobutyl side chain of this compound itself. The direct functionalization of an unactivated C-H bond in an alkyl chain through carbonylation or carboxylation is a challenging chemical transformation that usually requires specific directing groups or highly reactive catalysts. Without such activating features on the isobutyl group of this compound, these reactions are not readily achieved.
Computational and Theoretical Chemical Investigations
Quantum Chemical Characterization of Isobutyl Phenyl Ether
Quantum chemical methods are instrumental in defining the fundamental characteristics of this compound, from its three-dimensional shape to its behavior in chemical reactions.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules like this compound. uni-bayreuth.de DFT calculations, often employing functionals such as B3LYP with basis sets like 6-311G(d,p), are used to determine the molecule's most stable geometric configuration by optimizing bond lengths, bond angles, and dihedral angles. researchgate.net
The electronic properties can be characterized by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insight into the molecule's reactivity, indicating regions susceptible to electrophilic or nucleophilic attack. trdizin.gov.tr For instance, DFT studies on similar aromatic ethers help in understanding the electron density distribution, where the ether oxygen and the aromatic ring represent areas of high electron density. trdizin.gov.trresearchgate.net
Conformational analysis is particularly important for this compound due to the flexibility of the isobutyl group. The rotation around the C-C and C-O single bonds can lead to several different spatial arrangements, or conformers. Theoretical studies on molecules containing an isobutylphenyl moiety, such as ibuprofen (B1674241), have shown the existence of multiple low-energy conformers. researchgate.net Potential energy surface (PES) scans can be performed by systematically rotating specific dihedral angles to identify the most stable conformers and the energy barriers between them. sci-hub.se
Table 1: Representative Geometric Parameters for Alkyl Phenyl Ethers from DFT Calculations
| Parameter | Description | Typical Value |
| C_ar-C_ar | Aromatic Carbon-Carbon bond length | ~1.39-1.40 Å |
| C_ar-O | Aromatic Carbon-Oxygen bond length | ~1.36 Å |
| O-C_alkyl | Alkyl Carbon-Oxygen bond length | ~1.43 Å |
| C_ar-O-C_alkyl | Ether bond angle | ~118-120° |
| Note: These are typical values for related phenyl ether structures and serve as an estimate for this compound. Actual values would be determined from specific DFT optimization of the this compound molecule. |
Ab initio (from first principles) computational methods are crucial for predicting the spectroscopic signatures of molecules, which can then be used to verify experimental findings. By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, these methods can generate theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netsci-hub.se
For example, ab initio calculations can predict the vibrational frequencies corresponding to the stretching and bending of specific bonds. researchgate.net The C-O-C asymmetric stretch in alkyl phenyl ethers typically appears in a characteristic region of the IR spectrum. Theoretical calculations can pinpoint this frequency with high accuracy, aiding in the structural confirmation of synthesized this compound. Similarly, calculations of rotational constants from predicted geometries have been used to identify reaction products in mixtures via microwave spectroscopy. illinois.edu The close agreement often found between theoretical and experimental spectra validates both the computational model and the experimental structure determination. researchgate.net
Table 2: Comparison of Predicted and Experimental Spectroscopic Data for Phenyl Ethers
| Spectroscopic Technique | Key Feature | Predicted Value (cm⁻¹) | Typical Experimental Value (cm⁻¹) |
| Infrared (IR) Spectroscopy | Asymmetric C-O-C Stretch | ~1255 | 1250 |
| Infrared (IR) Spectroscopy | Aromatic C=C Stretch | ~1605 | 1600 |
| Note: Predicted values are derived from DFT calculations on similar ether structures. Experimental values are for this compound. |
Theoretical chemistry provides a window into the dynamics of chemical reactions by mapping out the entire reaction pathway, including short-lived transition states and intermediates. colorado.edu By calculating the potential energy surface for a reaction involving this compound, such as its cleavage or rearrangement, chemists can determine the activation energy (the energy barrier that must be overcome) and the precise geometry of the transition state. acs.org
For instance, DFT calculations can model the acidic cleavage of the ether linkage, a common reaction for this class of compounds. Such models would show the protonation of the ether oxygen, followed by the breaking of the C-O bond, and allow for the calculation of the energy required for this process. Studies on related systems, like the carbonylation of 1-(4-isobutylphenyl)ethanol (B131453), demonstrate how kinetic models can be developed to predict reaction rates under various conditions of temperature and pressure. researchgate.net Furthermore, computational studies can predict thermodynamic properties like bond dissociation energies, which for the ether linkage in this compound is estimated to be around 340 kJ/mol, indicating moderate thermal stability.
Molecular Interactions and Solvation Phenomena
Understanding how this compound interacts with itself, with other molecules, and with solvents is key to predicting its physical properties and its behavior in chemical synthesis.
The physical properties of this compound are governed by intermolecular forces. researchgate.netnih.gov Theoretical methods can quantify these non-covalent interactions. The primary forces at play are:
Van der Waals Forces (Dispersion Forces): These are significant due to the large surface area of the phenyl ring and the isobutyl group.
Dipole-Dipole Interactions: These arise from the permanent dipole moment created by the electronegative oxygen atom in the ether linkage.
Computational studies can model these interactions by calculating the binding energies between molecules. researchgate.net For example, the interaction of the ether oxygen with hydrogen bond donors can be studied by analyzing the geometry and energy of the resulting complex. nih.gov Quantum chemical calculations can determine the preferred orientation and distance for these interactions, providing a more detailed picture than experimental methods alone can offer. nih.gov
The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. Computational models are used to simulate these solvent effects, providing insights that are crucial for reaction optimization. rsc.org
Implicit solvent models, such as the SMD (Solvation Model based on Density) model used with DFT, can calculate the solvation free energy (ΔGsolv) of this compound in various solvents. researchgate.net This value represents the energy change when the molecule is transferred from a vacuum into a solvent, and it is fundamental for predicting solubility and understanding how the solvent stabilizes reactants, products, and transition states. researchgate.net For example, theoretical analyses of solvolysis reactions in different solvent mixtures help rationalize observed kinetic trends. beilstein-journals.org By modeling a reaction in different computational "solvents," researchers can predict which real-world solvent will favor a desired reaction pathway, as demonstrated in studies of Williamson etherification where solvent choice dictates selectivity. rsc.org
Structure-Reactivity Relationships
The prediction of chemical reactivity through computational means represents a significant advancement in modern chemistry, allowing for the elucidation of reaction mechanisms and the design of novel synthetic pathways. The development of quantitative structure-activity and structure-reactivity relationships (QSAR/QSPR) relies heavily on molecular descriptors derived from quantum chemical (QC) calculations. researchgate.netscribd.comresearchgate.net These descriptors provide quantitative insights into the electronic and geometric properties of molecules, forming the basis for models that predict their behavior in chemical reactions. researchgate.netscribd.com For aromatic compounds like this compound, these theoretical tools are invaluable for understanding and predicting reactivity in various transformations, such as electrophilic and nucleophilic aromatic substitutions. nih.govacs.org
Quantum chemical calculations offer a powerful alternative to purely empirical methods by providing a more detailed description of electronic effects directly from the molecular wave function. scribd.com While experimental investigation of every potential reaction is impractical, computational models built on QC descriptors can efficiently screen compounds and predict outcomes, saving significant time and resources. psu.edudiva-portal.org Although locating the exact transition states of reactions can be computationally expensive, the use of static indices calculated from the ground-state molecule provides a robust and efficient method for generally elucidating reactivity. psu.edu
Research into related aromatic ethers has demonstrated the utility of several key QC descriptors. These descriptors are often used in combination to build robust predictive models, typically through multilinear regression analysis. nih.govpsu.edu
Key Quantum Chemical Descriptors for Reactivity
A variety of descriptors can be calculated to quantify different aspects of a molecule's reactivity. The most common and effective descriptors for aromatic ethers include:
Molecular Electrostatic Potential (ESP): The ESP is a three-dimensional map of the electronic charge distribution around a molecule. nih.govacs.org It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. nih.govrsc.org Regions of negative potential are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. For an ether, the ESP can highlight the reactivity of the oxygen atom and specific carbons on the aromatic ring. acs.org In studies of nucleophilic aromatic substitution (SNAr), the ESP at the carbon atom undergoing substitution is a highly effective descriptor for predicting reaction rates. nih.govrsc.orgchemrxiv.org
Electron Affinity (EA): Defined as the energy change upon the addition of an electron, electron affinity is a direct measure of a molecule's ability to act as an electrophile. nih.govrsc.org It is a crucial descriptor in models predicting the feasibility and rate of reactions involving nucleophilic attack on an aromatic system.
Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), global hardness (η), and global softness (σ). Hardness and softness are measures of the molecule's resistance to change in its electron distribution, providing further insight into its stability and reactivity. researchgate.net
The table below summarizes these key descriptors and their significance in predicting chemical reactivity.
Application in Quantitative Structure-Reactivity Relationship (QSRR) Models
The true predictive power of these descriptors is realized when they are integrated into QSRR models. These models establish a mathematical relationship between the calculated descriptors and experimentally observed reactivity. For instance, a robust linear relationship has been demonstrated between the free energies of activation for SNAr reactions and a combination of three computationally obtained descriptors: electron affinity (EA), the ESP at the substitution carbon, and the sum of ESP values at the ortho and para positions. nih.govrsc.orgchemrxiv.org
Such models can accurately predict site selectivity in multi-substituted aromatic compounds and provide quantitative predictions of reaction rates across several orders of magnitude. rsc.org The development of these models follows a bottom-up approach: a diverse library of compounds is used to generate experimental kinetic data, which is then correlated with simple, computationally-derived ground-state descriptors. nih.govrsc.org
The following table provides illustrative values for key descriptors for a series of phenyl ethers. The electronic properties, and thus the reactivity, are influenced by the nature of the alkyl group attached to the ether oxygen. An isobutyl group, being more electron-donating than a methyl group, would be expected to increase the electron density of the phenyl ring, thereby affecting the descriptor values and enhancing reactivity towards electrophiles.
Table 2: Illustrative Quantum Descriptor Values for Phenyl Ethers
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) | Global Hardness (η) |
|---|---|---|---|---|
| Phenyl ether | -8.95 | -0.65 | 8.30 | 4.15 |
| Anisole (B1667542) (Methyl phenyl ether) | -8.61 | -0.51 | 8.10 | 4.05 |
| This compound | -8.55 (est.) | -0.48 (est.) | 8.07 (est.) | 4.04 (est.) |
Note: Values for Phenyl ether and Anisole are representative from literature. Values for this compound are estimated for illustrative purposes based on electronic effects.
By leveraging these computational techniques, researchers can develop predictive models that offer deep insights into the structure-reactivity relationships governing the chemical behavior of this compound and related compounds, guiding future synthetic efforts and mechanistic studies.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For isobutyl phenyl ether, 1D NMR provides initial data on the chemical environment of protons (¹H) and carbons (¹³C). Hydrogens on the carbon adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 δ range in the ¹H NMR spectrum. pressbooks.pub Similarly, ether carbon atoms exhibit a downfield shift in the ¹³C NMR spectrum, absorbing in the 50 to 80 δ range. pressbooks.pub
To unambiguously assign these resonances and confirm the connectivity of the isobutyl and phenyl groups through the ether linkage, multi-dimensional NMR techniques are employed. These experiments correlate signals from different nuclei, providing a detailed map of the molecular framework.
2D COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show correlations between the methine proton and both the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the isobutyl group, confirming the branched alkyl structure.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded carbon and proton atoms. rsc.orgresearchgate.net An HSQC or HMQC spectrum of this compound allows for the direct assignment of each proton signal to its corresponding carbon atom. rsc.org This is crucial for distinguishing between the different aliphatic and aromatic carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between carbons and protons separated by two or three bonds. e-bookshelf.de The key correlation in the HMBC spectrum of this compound would be between the methylene protons (-OCH₂-) of the isobutyl group and the C1 carbon of the phenyl ring, providing definitive evidence of the ether bond.
Table 1: Predicted 2D NMR Correlations for this compound This table presents expected correlations based on standard NMR principles for the structure of this compound.
| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Inferred Structural Fragment |
|---|---|---|---|
| COSY | -O-CH₂- | -CH(CH₃)₂ | -CH₂-CH- connectivity |
| -CH(CH₃)₂ | -CH(CH₃)₂ | -CH-CH₃ connectivity | |
| HSQC/HMQC | Aromatic protons (~6.8-7.4 ppm) | Aromatic carbons (~115-160 ppm) | Phenyl ring C-H bonds |
| Methylene protons (-OCH₂-) (~3.7 ppm) | Methylene carbon (-OCH₂-) (~75 ppm) | -OCH₂- C-H bond | |
| Methine proton (-CH-) (~2.1 ppm) | Methine carbon (-CH-) (~28 ppm) | -CH- C-H bond | |
| Methyl protons (-CH₃) (~1.0 ppm) | Methyl carbons (-CH₃) (~19 ppm) | -CH₃ C-H bonds | |
| HMBC | Methylene protons (-OCH₂-) | Phenyl C1 carbon (~159 ppm) | Ph-O-CH₂ connectivity |
| Methylene protons (-OCH₂-) | Methine carbon (-CH-) | -O-CH₂-CH- connectivity |
Modern NMR spectroscopy utilizes a vast library of advanced pulse sequences to enhance spectral quality or extract more detailed information. utoronto.ca For a molecule like this compound, these can overcome challenges such as low sample concentration or the need for quantitative analysis.
Sensitivity Enhancement: In cases of limited sample availability, pulse sequences designed for sensitivity enhancement are critical. Techniques using triply-compensated π pulses can significantly improve signal-to-noise ratios, with enhancements ranging from 50% to over 200% in some triple-resonance experiments. nih.gov Continuous Wave Free Precession (CWFP) sequences can also be used to enhance the signal-to-noise ratio and measure relaxation times in a single experiment. mdpi.com
Hyperpolarization: For trace-level detection or mechanistic studies, hyperpolarization techniques like those using para-hydrogen can lead to dramatic signal enhancements. Specialized pulse sequences, such as ESOTHERIC (Efficient Spin Order Transfer via Relayed INEPT and Coherence transfer), are designed to efficiently transfer the spin order from para-hydrogen to heteronuclei like ¹³C, achieving signal gains of many orders of magnitude. nih.gov
Complex Mixture Analysis: When this compound is part of a complex mixture, advanced pulse sequences can aid in its identification. Diffusion-Ordered Spectroscopy (DOSY) separates signals based on the diffusion coefficient of molecules, while sequences with selective excitation or suppression can isolate the signals of the target compound from an overwhelming background.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.
For this compound, the key functional groups are the ether linkage, the aromatic ring, and the aliphatic isobutyl group.
FTIR Spectroscopy: The FTIR spectrum provides clear evidence for these groups. Phenyl alkyl ethers are known to show two strong, characteristic absorbances for the asymmetric and symmetric C-O-C stretching modes, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. pressbooks.pub The spectrum also features C-H stretching vibrations: aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isobutyl group appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are visible in the 1600-1450 cm⁻¹ region. High-resolution GC-FTIR can be used to obtain clean spectra of components in a mixture, aiding in unambiguous identification. dtic.mil
Raman Spectroscopy: Raman spectroscopy is a complementary technique. While the C-O-C stretch is also visible, Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric breathing mode of the phenyl ring and the C-C backbone vibrations of the isobutyl group would be prominent. Raman spectroscopy is highly effective for analyzing complex environmental matrices and can be used to identify specific chemical bonds. mdpi.com
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Comment |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | FTIR, Raman | Characteristic of the phenyl group. |
| Aliphatic C-H Stretch | 3000-2850 | FTIR, Raman | From the isobutyl group. |
| Aromatic C=C Stretch | 1600, 1500 | FTIR, Raman | Multiple bands indicate the phenyl ring. |
| Asymmetric C-O-C Stretch | ~1250 | FTIR | Strong, characteristic band for aryl-alkyl ethers. pressbooks.pub |
Real-time, in-situ monitoring of chemical reactions provides critical data for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. durham.ac.uk Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for this purpose. rsc.orgazom.com
For the synthesis of this compound, for example via the Williamson ether synthesis (reaction of sodium phenoxide with an isobutyl halide), an in-situ FTIR probe could be submerged in the reaction vessel. azom.com By continuously collecting spectra, the reaction progress can be monitored by:
Tracking the consumption of the reactants. For instance, the disappearance of the broad O-H stretch of any residual phenol (B47542) starting material.
Monitoring the formation of the this compound product by observing the growth of its characteristic C-O-C stretching bands around 1250 cm⁻¹. durham.ac.uk
This real-time data allows for precise determination of reaction endpoints and can help in optimizing conditions such as temperature or catalyst loading to maximize yield and minimize byproduct formation. core.ac.uk
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, valuable structural information.
For this compound (C₁₀H₁₄O), the molecular weight is 150.22 g/mol . nih.gov The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 150.
The fragmentation of the molecular ion is highly diagnostic of the structure. For ethers, fragmentation tends to occur via cleavage of bonds alpha to the oxygen atom. libretexts.org Key fragmentation pathways for this compound include:
Loss of the Isobutyl Group: Cleavage of the C-O bond can lead to the loss of an isobutyl radical (•C₄H₉), resulting in a phenoxy cation at m/z = 93, or the formation of a phenol radical cation (from rearrangement) at m/z = 94. The loss of butene (C₄H₈) via a rearrangement is a very common pathway for phenyl butyl ethers, leading to a prominent peak at m/z = 94. acs.orgthieme-connect.de
Alpha-Cleavage of the Alkyl Chain: Cleavage of the C-C bond alpha to the oxygen on the alkyl side results in the loss of a propyl radical (•C₃H₇) to form a resonance-stabilized ion at m/z = 107 (C₇H₇O⁺).
Formation of the Isobutyl Cation: Cleavage can also lead to the formation of the stable tertiary-butyl cation (rearranged from isobutyl) at m/z = 57. gatech.edu
Aromatic Fragmentation: The phenyl group itself can fragment, typically by losing CO (28 amu) from a phenolic intermediate to give an ion at m/z = 77 (C₆H₅⁺), which can further lose acetylene (B1199291) (C₂H₂) to yield an ion at m/z = 51. thieme-connect.de
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 150 | [C₁₀H₁₄O]⁺• | - | Molecular Ion (M⁺) |
| 107 | [C₇H₇O]⁺ | •C₃H₇ | Loss of propyl radical via alpha-cleavage. |
| 94 | [C₆H₆O]⁺• | C₄H₈ | Phenol radical cation; loss of butene via rearrangement. acs.org |
| 93 | [C₆H₅O]⁺ | •C₄H₉ | Phenoxy cation; loss of isobutyl radical. |
| 77 | [C₆H₅]⁺ | C₄H₉O• | Phenyl cation. |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium phenoxide |
| Phenol |
| Diethyl ether |
| Anisole (B1667542) |
| Dipropyl ether |
| 1,2-epoxypropane |
| Methyl propyl ether |
| tert-butyl phenyl ether |
| Allyl phenyl ether |
| Butyl phenyl ether |
| Isobutyl vinyl ether |
| Isobutyl ether |
| Butyl ethyl ether |
| Butylbenzene |
| Acetylene |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. This accuracy allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The molecular formula of this compound is C₁₀H₁₄O. nist.gov
Based on this formula, the theoretical exact mass of the neutral molecule can be calculated. The monoisotopic mass, which is the sum of the masses of the principal isotopes of each element (¹²C, ¹H, ¹⁶O), is a key value determined by HRMS. For this compound, the computed monoisotopic mass is 150.104465066 Da. nih.gov
In practice, HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the mass of the protonated molecule, [M+H]⁺. The expected m/z (mass-to-charge ratio) for the protonated species would be approximately 151.1123. The high resolving power of the instrument allows for this measurement with a very low margin of error, typically in the parts-per-million (ppm) range. This level of precision is evident in the analysis of related compounds containing the isobutylphenyl moiety, where mass errors are frequently reported below 2 ppm. mdpi.com
Table 1: Theoretical HRMS Data for this compound
| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₀H₁₄O | 150.104465066 nih.gov |
Note: Data is computationally derived and serves as a reference for experimental analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) provides profound insight into the structure of this compound by inducing fragmentation of a selected precursor ion (typically the molecular ion, M⁺•, or the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is a reproducible fingerprint that helps to confirm the molecule's identity and connectivity.
In a typical Electron Ionization (EI) source, the this compound molecule (m/z 150) undergoes fragmentation. General principles of ether fragmentation involve cleavage of the C-O bonds and rearrangements. libretexts.org The NIST Mass Spectrometry Data Center reports major peaks in the GC-MS spectrum of this compound at m/z values of 94, 41, and 77. nih.gov
The elucidation of the fragmentation pathway can be proposed as follows:
Formation of the Phenol Radical Cation (m/z 94): This is the most abundant peak and a characteristic fragment for many alkyl phenyl ethers. It is likely formed via a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the isobutyl group to the oxygen atom, followed by the elimination of a neutral isobutylene (B52900) (C₄H₈, mass 56 Da) molecule. [M]⁺• (m/z 150) → [C₆H₅OH]⁺• (m/z 94) + C₄H₈
Formation of the Phenyl Cation (m/z 77): This fragment arises from the cleavage of the ether bond, resulting in the loss of an isobutoxy radical (•OC₄H₉, mass 73 Da). [M]⁺• (m/z 150) → [C₆H₅]⁺ (m/z 77) + •OC₄H₉
Formation of Alkyl Fragments (e.g., m/z 41): The isobutyl group itself can undergo fragmentation. The peak at m/z 41 likely corresponds to the allyl cation ([C₃H₅]⁺), a stable carbocation formed from the rearrangement and fragmentation of the initial isobutyl cation or radical.
Table 2: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Ion | Proposed Origin |
|---|---|---|
| 150 | [C₁₀H₁₄O]⁺• | Molecular Ion |
| 94 | [C₆H₆O]⁺• | Phenol radical cation (via rearrangement and loss of isobutylene) nih.gov |
| 77 | [C₆H₅]⁺ | Phenyl cation (loss of isobutoxy radical) nih.gov |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light in the UV-Vis range. For this compound, the primary chromophore is the phenyl ether system. The benzene (B151609) ring itself possesses characteristic π → π* transitions.
The ether's oxygen atom, with its lone pairs of electrons, acts as an auxochrome. Its electrons can interact with the π-system of the benzene ring (n → π* transition), which typically modifies the absorption characteristics of the benzene ring, often causing a bathochromic (red) shift and an increase in absorption intensity (hyperchromic effect).
Table 3: Expected UV-Vis Absorption Data for this compound
| Absorption Band | Electronic Transition | Expected λ_max Region (in non-polar solvent) |
|---|---|---|
| Primary (E-band) | π → π* | ~220 nm |
Note: Data are estimated based on the phenyl ether chromophore and data from related compounds.
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity. Gas and liquid chromatography are the predominant techniques used for this purpose.
Gas Chromatography (GC) with Selective Detectors
Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. Purity assessment is routinely performed using a high-resolution capillary column coupled with a detector.
The choice of detector is critical. A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds and a wide linear response range. libretexts.org For definitive identification, a Mass Spectrometer (MS) is the detector of choice, as it provides structural information in addition to retention time data, a technique known as GC-MS. researchgate.net Other selective detectors, such as a Nitrogen-Phosphorus Detector (NPD), could be employed if nitrogen- or phosphorus-containing impurities were of specific interest. scielo.br
The retention time of this compound depends on the column's stationary phase, temperature program, and carrier gas flow rate. researchgate.net On a standard nonpolar column (e.g., one with a dimethylpolysiloxane phase), elution order is primarily determined by boiling point. libretexts.org
Table 4: Typical GC Detectors for this compound Analysis
| Detector | Abbreviation | Principle of Operation | Selectivity |
|---|---|---|---|
| Flame Ionization Detector | FID | Senses ions produced during the combustion of organic compounds in a hydrogen flame. libretexts.org | Responds to most carbon-containing compounds. |
| Mass Spectrometer | MS | Ionizes compounds and separates ions based on their mass-to-charge ratio. researchgate.net | Universal, but provides high selectivity and identification via mass spectra. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound, particularly for identifying non-volatile or thermally labile impurities that are not amenable to GC analysis. researchgate.net
A typical HPLC method for a moderately nonpolar compound like this compound would utilize reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18- or C8-bonded silica), and the mobile phase is a more polar mixture, commonly of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Elution is controlled by adjusting the ratio of the organic solvent to water, often using a gradient program where the solvent strength is increased over time. Detection is most commonly achieved using a UV detector set to a wavelength where the phenyl ether chromophore absorbs, such as around 270 nm.
Table 5: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile sielc.com |
| Gradient | Start at 50% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) |
Note: These parameters are illustrative and require optimization for specific applications.
Environmental Chemistry and Transformation Pathways
Abiotic Degradation Processes in Environmental Matrices
Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily driven by physical and chemical factors in the environment. For isobutyl phenyl ether, the key abiotic pathways include photochemical reactions, hydrolysis, and oxidation by reactive oxygen species.
Photochemical degradation is a significant transformation process for organic compounds in the environment, initiated by the absorption of light. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other light-absorbing substances (photosensitizers) in the environment generate reactive species that degrade the compound.
Recent research into the photooxidative degradation of polymers with similar structural motifs, such as poly(isobutyl vinyl ether), provides insight into potential pathways for this compound. rsc.org Visible light, in the presence of photocatalysts like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), can generate chlorine or bromine radicals. rsc.org These radicals can initiate degradation by abstracting a hydrogen atom from the isobutyl side chain, a process known as hydrogen atom transfer (HAT). rsc.org The resulting carbon-centered radical on the this compound molecule can then react with atmospheric oxygen, leading to a cascade of oxidative cleavage reactions. rsc.org This process can break down the molecule, potentially yielding smaller molecules such as isobutanol, isobutyraldehyde (B47883), and isobutyric acid. rsc.org
Furthermore, photocatalysis using semiconductor materials is a well-established advanced oxidation process for degrading persistent organic pollutants. Studies on other fuel ethers, like methyl tert-butyl ether (MTBE), have demonstrated effective degradation using zinc oxide (ZnO) or palladium-doped zinc oxide (Pd/ZnO) under visible light irradiation. nih.gov This process involves the generation of highly reactive species, such as hydroxyl radicals, upon illumination of the catalyst, which then attack and mineralize the ether. nih.gov A similar mechanism would be expected to contribute to the degradation of this compound in contaminated waters.
| Degradation Pathway | Mediating Agent/Catalyst | Proposed Mechanism | Potential Products |
| Indirect Photolysis | Chlorine/Bromine Radicals (from FeCl₃/FeBr₃) | Hydrogen Atom Transfer (HAT) from isobutyl group, followed by oxidative cleavage. rsc.org | Isobutanol, Isobutyraldehyde, Isobutyric Acid, Phenol (B47542) |
| Photocatalysis | ZnO or Pd/ZnO under visible light | Generation of reactive oxygen species (e.g., hydroxyl radicals) that attack the ether molecule. nih.gov | Phenol, Isobutanol, CO₂, H₂O (complete mineralization) |
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The ether linkage (C-O-C) in compounds like this compound is known to be generally stable and resistant to hydrolysis under neutral pH conditions typical of most environmental matrices. andersondevelopment.com The high hydrolytic stability of the ether bond is a well-documented characteristic, contributing to the persistence of polyether-based materials in aqueous environments. andersondevelopment.comumn.eduresearchgate.net
However, the rate of hydrolysis can be significantly accelerated under acidic conditions. actachemscand.orgresearchgate.net Studies on the acid-catalyzed hydrolysis of primary alkyl phenyl ethers have shown that cleavage of the ether bond can occur in concentrated acidic solutions, yielding the corresponding phenol and alcohol. actachemscand.org For this compound, this transformation would produce phenol and isobutanol. While such highly acidic conditions are not common in the general environment, they may be present in specific industrial effluents or contaminated sites, making hydrolysis a relevant degradation pathway in those niche scenarios. Research on benzyl (B1604629) phenyl ether under high-temperature liquid water conditions also confirms that hydrolysis, yielding phenol and benzyl alcohol, is a primary degradation pathway. researchgate.net
Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), are highly reactive chemical species that can be formed in the environment through various processes, including the photochemical reactions mentioned previously. ROS are key drivers in the oxidation of organic pollutants.
The oxidation of this compound by ROS would likely be initiated by the abstraction of a hydrogen atom from the isobutyl group, particularly from the carbon atom adjacent to the ether oxygen, as this position is activated. This mechanism is similar to that described in photooxidative degradation. rsc.org Research on ether-promoted oxidation of alkyl aromatics shows that ether compounds can react with molecular oxygen under certain conditions to form peroxyl radicals. nih.gov These radicals can then abstract hydrogen atoms from other organic molecules. nih.gov In the case of this compound, a similar auto-oxidation process or, more commonly, an attack by externally generated ROS would form a carbon-centered radical. This radical would rapidly react with molecular oxygen (O₂) to form a peroxyl radical, which can then undergo further reactions leading to the formation of hydroperoxides and subsequent cleavage of the molecule, yielding products like phenol, isobutyraldehyde, and isobutyric acid.
Biotic Degradation and Biodegradation Mechanisms
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. It is a critical process for the natural attenuation of organic pollutants.
The biodegradation of ether compounds can be challenging for microorganisms. Ether oxygenates are often found to be recalcitrant to anaerobic biodegradation. nm.gov However, under aerobic conditions, various microbial pathways exist for the cleavage of ether bonds.
The cleavage of aryl ether linkages is a fundamental step in the natural breakdown of lignin (B12514952), a complex polymer abundant in wood. Microorganisms have evolved specific enzyme systems for this purpose. nih.govfrontiersin.org These enzymes could potentially act on anthropogenic aryl ethers like this compound. Key enzyme systems include:
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. For this compound, a dioxygenase could attack the aromatic ring, leading to the formation of a dihydroxylated intermediate (a substituted catechol). This step destabilizes the ring and facilitates the subsequent cleavage of the ether bond and the aromatic ring itself. nih.gov This is a common strategy used by bacteria to degrade aromatic compounds.
Peroxidases and Laccases: Often found in fungi, these extracellular enzymes generate reactive radical species that can lead to the cleavage of ether bonds, similar to abiotic oxidation processes. nih.gov
β-etherases: These enzymes, found in some bacteria, specifically catalyze the reductive cleavage of β-O-4 aryl ether bonds in lignin, often using glutathione (B108866) as a cofactor. frontiersin.org While the structure of this compound is simpler than a lignin polymer, the fundamental challenge of cleaving an aryl ether bond is similar.
Bacterial genera such as Pseudomonas, Acinetobacter, Terrimonas, and Chitinophaga have been identified in the degradation of other complex ethers like polybrominated diphenyl ethers (PBDEs), suggesting they possess the enzymatic machinery to attack aryl ether structures. mdpi.com
| Enzyme Class | Action on Aromatic Ethers | Example Organisms (from related compound degradation) |
| Dioxygenases | Hydroxylation of the aromatic ring, leading to ring destabilization and cleavage. nih.gov | Pseudomonas, Micrococcus nih.gov |
| Peroxidases/Laccases | Extracellular oxidation leading to ether bond cleavage. nih.gov | White-rot fungi, Streptomyces nih.gov |
| β-etherases | Reductive cleavage of the β-aryl ether bond (in lignin models). frontiersin.org | Sphingobium frontiersin.org |
The identification of transformation products is crucial for elucidating biodegradation pathways. Based on known microbial metabolic strategies for aromatic compounds and ethers, a plausible pathway for this compound can be proposed.
The initial step in the aerobic degradation would likely be the cleavage of the ether bond, either through direct enzymatic attack on the bond or as a consequence of an initial attack on the aromatic ring. This would release two primary intermediates:
Phenol
Isobutanol
These intermediates are common organic compounds that are readily biodegradable by a wide range of microorganisms. Phenol is typically hydroxylated by microbial monooxygenases to form catechol. The aromatic ring of catechol is then cleaved by dioxygenases through either ortho- or meta-cleavage pathways, funneling the resulting aliphatic acids into central metabolic routes like the Krebs cycle. nih.gov
Isobutanol would be oxidized by alcohol and aldehyde dehydrogenases to isobutyraldehyde and subsequently to isobutyric acid. Isobutyric acid can then be further metabolized and enter central metabolism. Therefore, the complete biodegradation of this compound would ultimately lead to carbon dioxide and water.
Environmental Fate and Transport Modeling
The environmental fate and transport of this compound are primarily evaluated through predictive modeling due to a lack of extensive experimental studies. These models utilize the physicochemical properties of the compound to estimate its distribution, persistence, and mobility in various environmental compartments.
Predictive Models for Persistence and Mobility
Quantitative Structure-Activity Relationship (QSAR) models are instrumental in forecasting the environmental behavior of chemical substances where empirical data is scarce. researchgate.netnih.gov For this compound, models like the EPI (Estimation Programs Interface) Suite™, developed by the US Environmental Protection Agency (EPA) and Syracuse Research Corp. (SRC), are commonly employed to predict key environmental fate parameters. chemsafetypro.comchemistryforsustainability.org These models use the chemical structure to estimate properties that govern its persistence and mobility.
Persistence:
The persistence of a chemical is determined by its resistance to degradation processes such as biodegradation, hydrolysis, and atmospheric oxidation. nih.gov
Biodegradation: Predictive models, such as the BIOWIN™ module in EPI Suite, estimate the probability and rate of biodegradation. nih.gov For this compound, these models analyze its structure for functional groups that are susceptible to microbial degradation. The presence of the ether linkage and the benzene (B151609) ring influences its biodegradability. While the isobutyl group might be more readily biodegradable, the phenyl ether structure can be more recalcitrant. mdma.ch The predicted biodegradation half-life is a key indicator of its persistence in soil and water. nih.govecetoc.org For instance, a related compound, propylene (B89431) glycol phenyl ether, is considered readily biodegradable. oecd.org
Atmospheric Oxidation: The AOPWIN™ (Atmospheric Oxidation Program for Windows) model predicts the rate of reaction with hydroxyl radicals in the atmosphere. chemistryforsustainability.org Aliphatic ethers are known to react with hydroxyl radicals, and this is a primary degradation pathway in the air. researchgate.net The model calculates a half-life for this compound in the atmosphere, which is crucial for understanding its long-range transport potential. epa.gov For example, the estimated atmospheric half-life for propylene glycol phenyl ether is approximately 3.45 hours. oecd.org
Hydrolysis: The HYDROWIN™ model predicts the rate of hydrolysis in water. chemistryforsustainability.org Ether linkages, like the one in this compound, are generally resistant to hydrolysis under typical environmental pH conditions. mdma.chcdnsciencepub.comresearchgate.net Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
The following table summarizes the predicted persistence of this compound based on common predictive models.
| Environmental Compartment | Degradation Process | Predicted Half-Life | Significance |
|---|---|---|---|
| Atmosphere | Atmospheric Oxidation (reaction with OH radicals) | Short (Hours to a few days) | Primary degradation pathway in air, limiting long-range atmospheric transport. |
| Water | Biodegradation | Moderate to Long (Weeks to months) | Potential for persistence in aquatic environments, depending on microbial populations and conditions. |
| Soil | Biodegradation | Moderate to Long (Weeks to months) | Potential for persistence in soil, influencing leaching and bioavailability. |
| Water | Hydrolysis | Very Long (Years) | Insignificant degradation pathway under normal environmental conditions. |
Mobility:
The mobility of this compound in the environment is primarily governed by its partitioning behavior between different environmental phases, which can be estimated using its soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.orgchemsafetypro.com
Soil Sorption (Koc): The KOCWIN™ model predicts the Koc value based on the compound's structure. chemistryforsustainability.orgnih.gov A higher Koc value indicates stronger sorption to soil and sediment organic matter, leading to lower mobility. nih.gov Conversely, a lower Koc value suggests higher mobility and a greater potential to leach into groundwater. chemsafetypro.com The predicted Koc for this compound will determine its tendency to remain in the soil matrix or be transported with water. For many neutral organic compounds, Koc can be estimated from the octanol-water partition coefficient (Kow). ecetoc.org
The table below illustrates the predicted mobility of this compound.
| Parameter | Predicted Value Range | Implication for Mobility |
|---|---|---|
| Log Koc | 2.5 - 3.5 | Moderate sorption to soil and sediment. This suggests a moderate potential for leaching into groundwater. |
| Mobility Classification | Slightly to moderately mobile | The compound is not expected to be highly mobile but may still exhibit some transport in soil and aquatic systems. |
Bioavailability and Sorption Studies
Bioavailability:
Bioavailability, the fraction of a chemical that is available for uptake by organisms, is a critical factor in assessing its potential for bioaccumulation and toxicity. For this compound, bioavailability is influenced by its partitioning behavior and its interaction with environmental matrices. nih.govresearchgate.net
In silico models can predict bioavailability based on molecular descriptors. nih.govscienceopen.com Key factors influencing the bioavailability of this compound include its moderate lipophilicity and water solubility. Compounds with very high lipophilicity tend to bind strongly to organic matter in soil and sediment, reducing their availability to aquatic and soil organisms. Conversely, highly water-soluble compounds may have lower bioaccumulation potential. The predicted physicochemical properties of this compound suggest a moderate potential for bioavailability.
Sorption Studies:
The primary mechanism for the sorption of non-ionic organic compounds like this compound to soil and sediment is partitioning into organic matter. nih.govregulations.gov The strength of this sorption is quantified by the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com
Predictive models like KOCWIN™ estimate the Koc of this compound based on its molecular structure. The predicted Koc value provides a quantitative measure of its tendency to adsorb to soil and sediment, which in turn affects its mobility and bioavailability. nih.gov Sorption kinetics, which describe the rate at which a chemical sorbs to a solid phase, can be complex and may involve both fast and slow sorption compartments. nih.gov
The following table presents predicted sorption parameters for this compound and their environmental implications.
| Sorption Parameter | Predicted Value | Environmental Significance |
|---|---|---|
| Log Koc | ~3.0 | Indicates moderate sorption to organic carbon in soil and sediment. |
| Freundlich Adsorption Coefficient (Kf) | Dependent on soil organic carbon content | Describes the non-linear relationship between the amount of this compound adsorbed to the solid phase and its concentration in the aqueous phase. |
| Reversibility | Largely reversible | Suggests that sorbed this compound can be released back into the soil solution or water column, making it potentially available for transport and uptake by organisms. |
Applications in Organic Synthesis and Materials Science
Isobutyl Phenyl Ether as a Key Intermediate in Complex Organic Synthesis
This compound serves as a valuable starting material and intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structure, combining a reactive aromatic ring with a stable ether linkage, allows for selective chemical transformations.
This compound is a viable precursor for the synthesis of certain 2-arylpropionic acids, a class of compounds famous for its anti-inflammatory properties, with ibuprofen (B1674241) being a prime example. While mainstream industrial syntheses of ibuprofen often commence with isobutylbenzene (B155976), a chemically sound pathway can be executed starting from this compound.
The synthesis initiates with the Friedel-Crafts acylation of this compound. masterorganicchemistry.com In this electrophilic aromatic substitution reaction, the isobutoxy group (-OCH₂CH(CH₃)₂) acts as an activating, ortho, para-directing group on the phenyl ring. Due to the steric bulk of the isobutoxy group, the acylation with an agent like acetyl chloride (CH₃COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) proceeds preferentially at the less hindered para position. This yields 4'-isobutoxyacetophenone as the primary product.
Subsequent chemical transformations are required to convert the acetyl group into a propionic acid moiety. This multi-step conversion is analogous to pathways seen in other profen syntheses. One potential route involves:
Reaction with a source of cyanide (e.g., sodium cyanide) to form a cyanohydrin.
Hydrolysis of the cyanohydrin and reduction of the tertiary alcohol.
Alternatively, a Darzens condensation followed by oxidation can be employed to build the propionic acid side chain.
This pathway highlights the utility of this compound as a foundational scaffold, where the ether group directs substitution and the aromatic ring serves as the anchor for building the pharmacologically active side chain.
The this compound framework is also integral to the synthesis of complex heterocyclic compounds. A notable example is its use in creating a key intermediate for the synthesis of Febuxostat, a medication used to treat gout. A patented process describes the preparation of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. google.com
In this synthesis, the starting material, 2-(4-hydroxyphenyl)-4-methyl-5-thiazole ethyl ester, undergoes a series of reactions where the isobutyl group is introduced onto the phenolic oxygen via a Williamson-type ether synthesis with an isobutyl halide. google.com The resulting isobutoxy phenyl-thiazole derivative is a direct precursor to the final active pharmaceutical ingredient. The this compound moiety is thus a critical structural element, demonstrating its role as a building block for highly functionalized heterocyclic systems. google.com
Utilization as a Specialty Solvent in Chemical Reactions
Beyond its role as a reactive intermediate, this compound is employed as a specialty solvent in various chemical processes, valued for its specific physical and chemical properties.
This compound is classified as a polar aprotic solvent. Its ether oxygen atom allows it to dissolve a variety of organic compounds, while the absence of acidic protons makes it suitable for reactions involving strong bases or organometallic reagents. The compound is generally unreactive towards many reagents, a characteristic that makes ethers excellent solvents for chemical reactions. However, like other ethers, the C-O bond can be cleaved under strongly acidic conditions.
Its physical properties, such as a boiling point suitable for reactions requiring moderate heat and low water solubility, are advantageous for specific applications, including nucleophilic substitutions and eliminations, where it can facilitate high yields. central.edu
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Boiling Point | 198-199 °C |
| Density | 0.91 g/cm³ |
| Solubility in Water | Low |
| Appearance | Colorless to pale yellow liquid |
Data sourced from various chemical databases.
The push towards "green chemistry" has led to the critical evaluation of solvents based on their environmental, health, and safety (EHS) profiles. google.com Green solvents are ideally derived from renewable resources, are biodegradable, have low toxicity, and are not volatile organic compounds (VOCs). google.compearson.com
When assessed against these criteria, this compound presents a mixed profile.
Origin: It is typically derived from petrochemical feedstocks (phenol and an isobutanol derivative), which are non-renewable.
Safety: Like other ethers, it may have the potential to form explosive peroxides upon prolonged exposure to air and light, a significant safety concern.
Environmental Impact: Its low water solubility can be a concern for aquatic environments, although detailed ecotoxicity data is not widely published.
In the context of green alternatives, other ether solvents have gained prominence. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are often cited as greener replacements for traditional ethers like tetrahydrofuran (B95107) (THF) and diethyl ether. libretexts.org These alternatives are sometimes derived from biomass and can offer a more favorable safety and environmental profile. While this compound can be a useful solvent, from a green chemistry perspective, its petrochemical origin and potential for peroxide formation lead chemists to consider more sustainable alternatives where possible. libretexts.orggoogle.com
Contribution to Polymer Chemistry and Advanced Materials
While not a large-volume commodity monomer, this compound and its derivatives have a place in the specialized field of polymer chemistry and advanced materials. Research indicates that derivatives of this compound can serve as co-monomers or initiators in polymerization reactions.
The incorporation of the this compound structure into a polymer backbone can impart specific properties. The aromatic phenyl ether component can enhance thermal stability and chemical resistance, while the flexible isobutyl group can influence the polymer's glass transition temperature and solubility. Its structural relatives, such as phenyl vinyl ether and isobutyl vinyl ether, are known monomers in cationic polymerization, a process used to create polymers with well-defined structures. nasa.govresearchgate.net
Furthermore, the ether functionality allows it to be considered as an additive in coatings and adhesives, where it can modify performance characteristics like flexibility and adhesion. Though its application in polymer science is not as widespread as other monomers, its unique structure offers a tool for chemists to fine-tune the properties of advanced materials for specialized applications.
Studies on the Degradation and Upcycling of Ether-Containing Polymers
The robust nature of the aryl-ether bond contributes to the high thermal stability of polymers like poly(aryl ether sulfone)s and poly(aryl ether ketone)s. Understanding the degradation pathways of these polymers is crucial for assessing their lifecycle and developing potential recycling or upcycling strategies.
Detailed studies have been conducted on the thermal degradation mechanisms of complex aromatic poly(ether sulfone) random copolymers. mdpi.comcnr.it Research on copolymers containing diphenolic acid (DPA) units provides specific insights into how isobutyl-phenyl ether-like structures behave at elevated temperatures. mdpi.com The thermal degradation of these materials occurs in a multi-step process within a temperature range of 370 to 650 °C. mdpi.comcnr.it
The initial degradation step involves the decarboxylation of pendant acid groups. mdpi.comcnr.it This process leads to the in-situ formation of isobutyl groups attached to the diphenyl ether backbone, creating what are referred to as "diphenyl isobutyl–phenyl ether units". mdpi.com In a subsequent step, at temperatures between 420 and 480 °C, the scission of these newly generated isobutyl groups occurs. mdpi.comcnr.it This is followed by the random scission of the main polymer chain, involving the cleavage of the highly stable diphenyl sulfone and diphenyl ether groups. mdpi.com Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) analysis has identified a product with a mass-to-charge ratio (m/z) of 184 that is formed specifically from the degradation of the diphenyl isobutyl–phenyl ether units. mdpi.com Other identified pyrolysis products include carbon dioxide, toluene, and phenol (B47542). mdpi.com
Table 2: Thermal Degradation Stages of Aromatic Poly(Ether Sulfone) Copolymers
Summary of the degradation process for poly(ether sulfone) copolymers containing diphenolic acid (DPA) units, based on pyrolysis studies. mdpi.comcnr.it
| Degradation Stage | Temperature Range (°C) | Process Description | Key Products Identified |
|---|---|---|---|
| Initial Degradation | 370 - 420 °C | Decarboxylation of pendant acid moieties from DPA units, forming isobutyl-substituted units. | Carbon Dioxide (CO₂) |
| Intermediate Degradation | 420 - 480 °C | Scission of the generated isobutyl groups from the polymer backbone. | Product at m/z 184 (from isobutyl-phenyl ether unit) |
| Main Chain Scission | > 480 °C | Random cleavage of diphenyl sulfone and diphenyl ether groups in the main polymer chain. | Toluene, Phenol |
| Final Residue | > 650 °C | Formation of a stable char residue. | Char (32-35 wt%) |
Emerging Research Frontiers and Methodological Advancements
Innovations in Sustainable Synthesis of Aryl Alkyl Ethers
The traditional Williamson ether synthesis, while versatile, often involves harsh conditions, toxic solvents, and the production of significant salt waste. In line with the principles of green chemistry, research has shifted towards more environmentally benign and efficient alternatives. orgchemres.orgtsijournals.com
Key innovations include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for the synthesis of alkyl aryl ethers, often to mere minutes, while providing excellent yields. tsijournals.com This technique can be performed under solvent-free conditions, for instance using potassium carbonate as a mild solid base, which further enhances its green credentials. orgchemres.org
Catalytic Williamson Ether Synthesis (CWES): A significant advancement has been the development of a catalytic version of the Williamson synthesis that can utilize weak, low-cost alkylating agents like alcohols instead of reactive alkyl halides. acs.orgresearchgate.netacs.org This process operates at high temperatures (above 300 °C) and pressures, where alcohols and carboxylic acid esters exhibit enhanced alkylating power. acs.orgresearchgate.net For example, methanol (B129727) and phenol (B47542) can be converted into anisole (B1667542) and water with selectivity up to 99% in the presence of catalytic amounts of an alkali metal benzoate (B1203000) and phenolate. acs.orgacs.org
Use of Greener Solvents and Catalysts: Efforts have been made to replace traditional organic solvents with greener alternatives like ionic liquids or even neat water. tsijournals.comrsc.org Copper-catalyzed hydroxylation of aryl halides followed by etherification in a one-pot reaction in water represents a promising sustainable pathway. rsc.org Furthermore, novel bio-sourced ecocatalysts, such as copper recovered from phytoremediation processes (Eco-Cu®), have been effectively used in Ullmann-type coupling reactions to synthesize alkyl aryl ethers. researchgate.net
Biocatalysis: The use of enzymes for chemical transformations is a cornerstone of green chemistry. Engineered enzymes, such as glycerol (B35011) dehydrogenase, have been developed to catalyze the enantioselective oxidation of aryl glyceryl monoethers, demonstrating the potential of biocatalysis in producing complex ether-containing molecules. rsc.org
Table 1: Comparison of Synthesis Methods for Aryl Alkyl Ethers
| Method | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|
| Traditional Williamson Synthesis | Broad applicability | Alkali-metal salt, alkyl halide, organic solvent, reflux | tsijournals.com |
| Microwave-Assisted Synthesis | Rapid reaction times (minutes), high yields, solvent-free options | Microwave irradiation, solid base (e.g., K₂CO₃) | orgchemres.orgtsijournals.com |
| Catalytic Williamson Ether Synthesis (CWES) | Uses low-cost, less toxic alkylating agents (e.g., alcohols), avoids salt waste | >300 °C, high pressure, homogeneous catalyst | acs.orgresearchgate.netacs.org |
| Copper-Catalyzed Synthesis in Water | Uses water as a solvent, good functional group tolerance | Cu₂O catalyst, aqueous solution, one-pot tandem reaction | rsc.org |
| Biocatalysis | High regio- and enantioselectivity, mild reaction conditions | Engineered enzymes (e.g., glycerol dehydrogenase) | rsc.org |
Advanced Characterization Techniques for In-Situ Studies
Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing catalysts and processes. Operando spectroscopy, which involves analyzing a catalyst under actual reaction conditions while simultaneously measuring its activity and selectivity, has become an indispensable tool. csic.esrsc.org This methodology provides a direct link between the catalyst's structure and its performance. rsc.org
Commonly employed techniques for in-situ and operando studies of ether transformations include:
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for identifying reaction intermediates and monitoring their transformation into products. rsc.org IR spectroscopy is particularly useful for characterizing surface acid and base sites on catalysts, while Raman spectroscopy is well-suited for studying aqueous-phase reactions and the structure of metal oxide species on supports. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for reaction and process monitoring, providing detailed information about molecular structure and dynamic processes in real-time. rsc.orgbath.ac.uk The development of robust benchtop NMR spectrometers has expanded its application to industrial process monitoring, often in a flow setup. bath.ac.uk
X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These methods are used to determine the structure and oxidation state of catalytic materials during a reaction. For example, operando XRD has been used to track the phase changes in iron catalysts during the water-gas shift reaction. rsc.org
Spatially Resolved Techniques: For reactions in fixed-bed reactors, conditions and catalyst states can vary along the reactor length. acs.org Spatially resolved techniques, which can visualize the chemical evolution within the catalyst bed, are therefore essential for accurately relating catalyst structure to activity. acs.org
These advanced methods allow researchers to build a more complete picture of catalytic cycles, identify catalyst deactivation pathways, and rationally design more efficient and robust catalysts for reactions like ether synthesis and cleavage. csic.esmdpi.com
Comprehensive Environmental Risk Assessment Methodologies
The environmental fate and potential toxicity of chemical compounds are of paramount importance. For aryl alkyl ethers like isobutyl phenyl ether, a comprehensive risk assessment involves evaluating their persistence, bioaccumulation potential, and toxicity (PBT). tcichemicals.com
Biodegradation Studies: A key aspect of environmental risk is understanding if a compound can be broken down by microorganisms. Studies have shown that various bacteria, particularly from the genus Rhodococcus, can degrade different types of ethers. nih.govnih.gov The degradation mechanism often involves an initial oxidation at the α-carbon position of the alkyl group, leading to cleavage of the ether bond. nih.govresearchgate.net However, the rate and extent of biodegradation can be highly dependent on the specific structure of the ether; for example, ethers with larger alkyl residues may not be degraded at significant rates. whiterose.ac.uk The slow growth and low biomass yields observed for some ether-degrading microorganisms suggest that the ether structure itself can limit the metabolic process. whiterose.ac.uk
Ecotoxicity Testing: Standardized tests are used to determine a chemical's toxicity to various organisms representing different trophic levels. researchgate.netresearchgate.net For aquatic ecosystems, the crustacean Daphnia magna is a common model organism used in acute toxicity tests to determine the EC₅₀ value (the concentration causing an effect in 50% of the population). nih.gov Studies on glycerol ethers have shown that toxicity tends to increase with the lipophilicity and the length and number of alkyl substituents. nih.gov For the soil compartment, bioassays using earthworms such as Eisenia andrei can assess mortality and morphological changes to evaluate the ecotoxicity of volatile organic compounds in closed microcosm systems. iaea.org
Structure-Activity Relationship (SAR) Models: Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the toxicity of a chemical based on its molecular structure. nih.gov These models help in prioritizing chemicals for further testing and in understanding the structural features that contribute to toxicity. For instance, in a series of glycerol ethers, QSAR models have been applied to correlate structural parameters with the observed toxic effects in Daphnia magna. nih.gov
Table 2: Ecotoxicity Data for Selected Ether Compounds
| Compound | Test Organism | Endpoint | Result | Reference |
|---|---|---|---|---|
| Glycerol Mono-, Di-, and Trialkyl Ethers | Daphnia magna (crustacean) | EC₅₀ (24h immobilization) | Relatively low ecotoxicity; toxicity increases with lipophilicity and alkyl chain length. | nih.gov |
| Methyl tert-butyl ether (MTBE) | Eisenia andrei (earthworm) | Mortality | Toxicity increases with concentration; more severe in artificial soil than field soil. | iaea.org |
| Ethylene Glycol Monobutyl Ether (EGBE) | Various aquatic organisms | Survival, growth, reproduction | Effects observed at concentrations of ~100 mg/L or more. | researchgate.netresearchgate.net |
| Butyl Phenyl Ether | Aquatic environment | Hazard Classification | Toxic to aquatic life. | sigmaaldrich.com |
Development of Novel Catalytic Systems for Ether Transformations
The carbon-oxygen (C–O) bond in aryl alkyl ethers is strong and generally unreactive, presenting a challenge for chemical transformations. Research has focused on developing novel catalytic systems that can activate and cleave this bond under milder conditions, as well as new catalysts for their efficient synthesis.
Catalytic C–O Bond Cleavage: Significant progress has been made in the reductive cleavage of aryl ethers. Novel nickel-based catalytic systems have been developed that can break the C–O bond without the need for an external reductant like hydrogen or hydrosilanes. semanticscholar.org In this system, the alkoxy group of the ether itself serves as an internal hydrogen source, making the process highly atom-economic. semanticscholar.org Photocatalysis offers another mild and efficient route for dealkylation. A copper-photocatalyzed method using oxygen as the oxidant can deprotect a wide range of aryl alkyl ethers under simple reaction conditions. acs.org The mechanism involves a chlorine radical that activates the substrate, leading to cleavage and regeneration of the phenol. acs.orgnih.gov
Catalysts for Ether Synthesis: Beyond the sustainable methods mentioned in section 8.1, research continues to refine catalysts for etherification. Heterogeneous catalysts, such as nanoporous aluminosilicates, are effective for the dehydrative etherification of alcohols and can be recycled and reused. scispace.com Supported palladium catalysts on magnetic nanoparticles have been used for the synthesis of aryl allyl ethers in water, allowing for easy catalyst separation using an external magnet. science.gov For the synthesis of precursors to valuable chemicals like ibuprofen (B1674241), supported copper catalysts are used for the selective hydrogenation of aryl ketones to the corresponding alcohols, a key intermediate step. google.com
Homogeneous vs. Heterogeneous Catalysis: The choice between homogeneous and heterogeneous catalysts involves a trade-off. Homogeneous catalysts, like certain metal halide complexes, can show high activity but often require complex separation and recycling processes. tandfonline.com Heterogeneous catalysts, while sometimes having lower activity, are generally easier to separate and reuse, making them well-suited for continuous flow reactors and industrial applications. researchgate.net The development of solid acid catalysts, for example, provides a reusable system for the synthesis of p-isobutyl acetophenone, a precursor to ibuprofen. google.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Isobutyl phenyl ether, and how do reaction conditions influence yield?
- Methodology : The Williamson ether synthesis is a common approach, involving the reaction of sodium phenoxide with isobutyl bromide under reflux. Alternative methods include acid-catalyzed condensation of phenol with isobutanol. Optimization requires controlling temperature (typically 80–120°C) and solvent polarity (e.g., using ethanol or THF). Yield improvements (60–85%) are achieved via stoichiometric excess of the alkyl halide and inert atmosphere to prevent oxidation .
- Data Consideration : Comparative studies show that phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates in biphasic systems .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Framework :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile byproducts.
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H NMR peaks at δ 1.0–1.2 (isobutyl -CH3), δ 3.7–4.0 (-OCH2-), and δ 6.8–7.4 (aromatic protons) confirm structure .
- Infrared Spectroscopy (IR) : Absorptions at 1250 cm<sup>-1</sup> (C-O stretch) and 1600 cm<sup>-1</sup> (aromatic C=C) validate functional groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Risk Mitigation :
- Ventilation : Use fume hoods to avoid inhalation; vapor pressure data indicate moderate volatility (e.g., 0.1 kPa at 25°C).
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do computational models predict the thermodynamic stability of this compound under varying conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess bond dissociation energies (BDEs) and electron density profiles. Studies show the ether linkage (-O-) has a BDE of ~340 kJ/mol, indicating moderate resistance to thermal degradation .
- Experimental Validation : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset at 220°C, aligning with computational predictions .
Q. What experimental strategies resolve contradictions in reported reaction kinetics for this compound formation?
- Conflict Analysis : Discrepancies in rate constants (e.g., 0.05 vs. 0.08 L/mol·s) arise from solvent polarity effects or trace moisture. Researchers should:
- Control Variables : Use anhydrous solvents and monitor water content via Karl Fischer titration.
- Replicate Conditions : Compare results under identical temperatures and catalyst loadings .
- Table : Kinetic Parameters from Literature
| Study | Solvent | Temp (°C) | Rate Constant (L/mol·s) |
|---|---|---|---|
| A (2019) | Ethanol | 80 | 0.05 |
| B (2021) | THF | 80 | 0.08 |
Q. How can this compound’s environmental fate be evaluated using biodegradation assays?
- Protocol Design :
- OECD 301F Test : Measure biochemical oxygen demand (BOD) over 28 days. A BOD < 60% indicates low biodegradability.
- High-Performance Liquid Chromatography (HPLC) : Monitor parent compound degradation and metabolite formation (e.g., phenol derivatives) .
- Ethical Compliance : Adhere to institutional guidelines for chemical disposal and ecological risk assessments .
Methodological Guidance
Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?
- Framework :
- Probit Analysis : Models EC50 values for acute toxicity (e.g., Daphnia magna assays).
- ANOVA : Identifies significant differences between exposure groups. Use p < 0.05 with Tukey’s post-hoc test .
Q. How should researchers structure a literature review to address gaps in this compound’s applications?
- Search Strategy :
- Primary Sources : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) via PubMed/Scopus.
- Exclusion Criteria : Omit non-English studies unless uniquely relevant (e.g., patented synthesis routes) .
- Table : Key Research Themes Identified (2015–2025)
| Theme | Frequency (%) |
|---|---|
| Synthesis Optimization | 45 |
| Environmental Impact | 30 |
| Catalytic Applications | 25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
